CID 78061257
Description
CID 78061257 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound in the PubChem database. For instance:
- Structural Characterization: Similar compounds, such as betulin (CID 72326) and 3-O-caffeoyl betulin (CID 10153267), are described with 2D structural formulas and 3D overlays to highlight stereochemical features . This compound likely undergoes comparable characterization via techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS), as evidenced by the GC-MS chromatograms and mass spectra in Figure 1 of .


- Analytical Data: this compound may be quantified using vacuum distillation fractions, as demonstrated for CIEO (a related compound) in Figure 1D of , where CID content is measured across distillation stages .
Properties
Molecular Formula |
C6H14Cl2O3Si2 |
|---|---|
Molecular Weight |
261.25 g/mol |
InChI |
InChI=1S/C6H14Cl2O3Si2/c1-9-13(10-2,11-3)5-4-12-6(7)8/h6H,4-5H2,1-3H3 |
InChI Key |
OPALUTGOGCDTKU-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CC[Si]C(Cl)Cl)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78061257 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often involve multi-step organic synthesis, including the use of catalysts, solvents, and controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for yield and purity. These methods often include batch or continuous flow processes, utilizing industrial reactors and purification systems to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
CID 78061257 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
CID 78061257 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 78061257 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and safety profile.
Comparison with Similar Compounds
Structural and Functional Analogues
provides a framework for comparing CIDs based on structural motifs and biological roles. For example:
| Compound Name | PubChem CID | Role | Key Structural Features |
|---|---|---|---|
| Taurocholic acid | 6675 | Substrate | Steroid backbone with taurine conjugation |
| Ginkgolic acid 17:1 | 5469634 | Inhibitor | Long alkyl chain with phenolic group |
| Betulin | 72326 | Inhibitor | Pentacyclic triterpenoid |
| 3-O-Caffeoyl betulin | 10153267 | Inhibitor | Betulin derivative with caffeoyl substitution |
CID 78061257: While its exact structure is unspecified, it may share functional groups or backbone features with these compounds, such as triterpenoid cores or conjugated moieties, which influence solubility, bioavailability, and target interactions .
Physicochemical Properties
Comparative physicochemical data are critical for understanding applications in drug design or industrial processes. For example:
| Compound CID | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Spectral Peaks (NMR, MS) |
|---|---|---|---|---|
| 6675 | 515.63 | 1.2 | 10.5 (Water) | δ 0.68 (s, CH3), m/z 515 |
| 72326 | 442.72 | 6.8 | 0.02 (Water) | δ 4.56 (s, OH), m/z 443 |
| 10153267 | 622.85 | 5.5 | 0.15 (DMSO) | δ 7.05 (d, Ar-H), m/z 623 |
This compound : Likely characterized using similar parameters. For instance, GC-MS data (as in ) would provide retention times and fragmentation patterns for purity assessment , while NMR could resolve stereochemical details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


